1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene
Overview
Description
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C7H3Cl2F2NO3 and a molecular weight of 258 g/mol . This compound is notable for its unique combination of chlorine, fluorine, and nitro functional groups, which impart distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor, followed by chlorination and difluoromethoxylation under controlled conditions. Industrial production methods often employ advanced techniques such as continuous flow reactors to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products, depending on the reagents and conditions used.
Common reagents for these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the halogen atoms can engage in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways .
Comparison with Similar Compounds
1,3-Dichloro-4-difluoromethoxy-2-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:
- 1,3-Dichloro-2-nitrobenzene
- 1,4-Difluoro-2-nitrobenzene
- 1,3-Dichloro-4-fluoromethoxy-2-nitrobenzene
These compounds share similar structural features but differ in their specific halogen and functional group substitutions. The presence of both chlorine and fluorine atoms in this compound imparts unique reactivity and properties, making it distinct from its analogs .
Properties
IUPAC Name |
1,3-dichloro-4-(difluoromethoxy)-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F2NO3/c8-3-1-2-4(15-7(10)11)5(9)6(3)12(13)14/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZECEPAREZXBAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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